molecular formula C6H14S3 B14404111 1,1,1-Tris(methylsulfanyl)propane CAS No. 83994-43-8

1,1,1-Tris(methylsulfanyl)propane

Cat. No.: B14404111
CAS No.: 83994-43-8
M. Wt: 182.4 g/mol
InChI Key: GKSOUUBDROVGHK-UHFFFAOYSA-N
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Description

1,1,1-Tris(methylsulfanyl)propane (CAS: Not explicitly listed in evidence) is a sulfur-containing derivative of trimethylolpropane (TMP), where three methylsulfanyl (-S-CH₃) groups replace the hydroxyl (-OH) groups of TMP. This compound is hypothesized to exhibit distinct reactivity due to the electron-rich sulfur atoms, which may influence its stability, solubility, and utility in polymer chemistry or specialty materials .

Properties

CAS No.

83994-43-8

Molecular Formula

C6H14S3

Molecular Weight

182.4 g/mol

IUPAC Name

1,1,1-tris(methylsulfanyl)propane

InChI

InChI=1S/C6H14S3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3

InChI Key

GKSOUUBDROVGHK-UHFFFAOYSA-N

Canonical SMILES

CCC(SC)(SC)SC

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1-Tris(methylsulfanyl)propane typically involves the reaction of propane-1,1,1-triol with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1,1-Tris(methylsulfanyl)propane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the corresponding sulfides. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The methylsulfanyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while further oxidation can produce sulfones.

Scientific Research Applications

1,1,1-Tris(methylsulfanyl)propane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound’s ability to undergo oxidation and reduction reactions makes it useful in studying redox processes in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and stability.

Mechanism of Action

The mechanism by which 1,1,1-Tris(methylsulfanyl)propane exerts its effects involves its ability to participate in redox reactions. The methylsulfanyl groups can be oxidized to sulfoxides and sulfones, which can then interact with various molecular targets. These interactions can modulate the activity of enzymes and other proteins involved in redox signaling pathways.

Comparison with Similar Compounds

1,1,1-Tris(hydroxymethyl)propane (TMP)

  • Structure : CCC(COH)(COH)COH.
  • Properties :
    • Melting point: 56–58°C; Boiling point: 159–161°C at 2 mmHg .
    • Acts as a crosslinking agent in polymers (e.g., polyesters, polyurethanes) due to its three primary hydroxyl groups, enabling covalent network formation .
    • Used in hyperbranched polyethers and manganese clusters .
  • Safety: Non-irritating to rabbit skin .

1,1,1-Tris(thioglycoloyloxymethyl)propane (CAS 10193-96-1)

  • Structure : CCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS.

1,1,1-Tris(chloromethyl)ethane (CAS 3922-27-8)

  • Structure : C(CCCl)(CCl)(CCl).
  • Properties: Chlorine substituents increase electronegativity and reactivity compared to methylsulfanyl groups. Potential applications: Flame retardants or intermediates in halogenated polymer synthesis .

Key Comparative Analysis

Structural and Functional Differences

Compound Substituents Functional Groups Molecular Weight (g/mol) Key Applications
TMP -OH Hydroxyl 134.17 Polymer crosslinking
1,1,1-Tris(thioglycoloyloxymethyl)propane -O-CO-S-CH₃ Thioglycolate ester 356.47 Specialty polymers
1,1,1-Tris(methylsulfanyl)propane (hypothetical) -S-CH₃ Methylsulfanyl ~182.34 (estimated) Potential catalysis or materials
  • Reactivity :
    • TMP’s hydroxyl groups enable hydrogen bonding and esterification, while methylsulfanyl groups in this compound may facilitate nucleophilic substitution or metal-ligand interactions .
    • Thioglycolate derivatives (e.g., CAS 10193-96-1) combine ester and sulfur functionalities, offering dual reactivity .

Thermal and Physical Properties

  • TMP exhibits a melting point of 56–58°C, whereas sulfur-containing analogs likely have lower melting points due to reduced hydrogen bonding .
  • Chlorinated analogs (e.g., 1,1,1-Tris(chloromethyl)ethane) show higher thermal stability but greater environmental persistence .

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